molecular formula C11H11N3O2S B11803531 6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B11803531
M. Wt: 249.29 g/mol
InChI Key: OUNDVAZXGHAWBE-UHFFFAOYSA-N
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Description

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 2-methoxyaniline with thiourea and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino moiety.

Scientific Research Applications

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific structural features and the presence of both methoxyphenyl and thioxo groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other pyrimidine derivatives.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

6-(2-methoxyanilino)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)12-9-6-10(15)14-11(17)13-9/h2-6H,1H3,(H3,12,13,14,15,17)

InChI Key

OUNDVAZXGHAWBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CC(=O)NC(=S)N2

Origin of Product

United States

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